2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone
Description
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-3-[4-(trifluoromethyl)phenyl]sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-8-7-9(2)19-13(15)12(8)22(20,21)11-5-3-10(4-6-11)14(16,17)18/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYSOPICTVJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the chlorination and methylation of pyridine derivatives.
Introduction of the Sulfone Group: The sulfone group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile: Similar pyridine structure but with a cyano group instead of a sulfone group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but lacks the pyridine ring and sulfone group.
Uniqueness
2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone is unique due to the combination of its pyridine ring, sulfone group, and trifluoromethyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Biological Activity
2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone is a complex organic compound with significant biological activity, particularly in the realms of antimicrobial and antichlamydial effects. This article explores its biological mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with chlorine and methyl groups, alongside a phenyl sulfone moiety that includes a trifluoromethyl group. This unique structure contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : The compound can interact with cell surface receptors, influencing signaling pathways.
- Gene Expression Alteration : It has the potential to affect gene expression related to various biological processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated significant activity against Chlamydia trachomatis, showing potential as an antichlamydial agent. The presence of the trifluoromethyl group was found to enhance this activity, as compounds lacking this substituent exhibited no significant effects .
Table 1: Antimicrobial Efficacy
| Compound | Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | C. trachomatis | 5.2 | High activity compared to controls |
| Control | C. trachomatis | >128 | Ineffective at higher concentrations |
Case Studies
- Study on Chlamydial Infections : A study assessed the compound's impact on infected HEp-2 cells. Results indicated that treatment led to a significant reduction in chlamydial inclusion numbers and sizes, demonstrating its potential as a therapeutic agent against chlamydial infections .
- Toxicity Assessment : Toxicity studies showed that at concentrations effective against pathogens, the compound did not exhibit cytotoxic effects on human cells, suggesting a favorable safety profile for further development .
Q & A
Q. What strategies address low yields in cross-coupling reactions involving this sulfone?
- Answer : Common issues include steric hindrance from methyl groups. Solutions:
- Catalysts : Use Pd(PPh₃)₄ (5 mol%) with CuI co-catalyst for Sonogashira couplings .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yields by 15–20% .
- Protecting groups : Temporarily block reactive sites (e.g., –NH₂ with Boc) to direct coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
